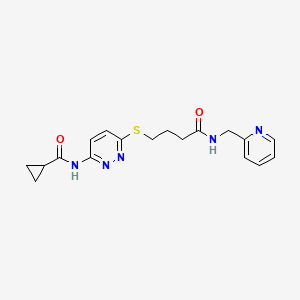

Methyl 2-(methanesulfonylmethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

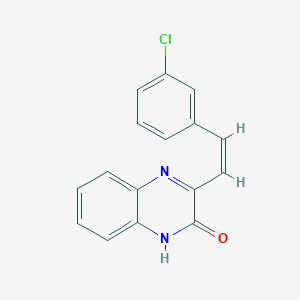

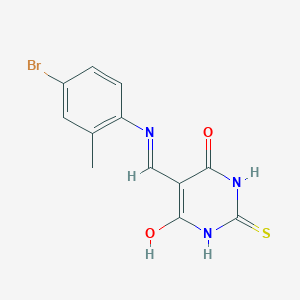

“Methyl 2-(methanesulfonylmethyl)benzoate” is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.26 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, the synthesis of similar compounds such as methyl benzoate has been studied. For instance, methyl benzoate can be prepared using an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) .Aplicaciones Científicas De Investigación

Organophosphorus Poisoning Antidote Development : A study described the preparation of 2‐Hydroxyiminomethyl‐N‐Methylpyridinium methanesulphonate (P2S) by reacting pyridine‐2‐aldoxime with methyl methanesulphonate, which could be used as an antidote to organophosphorus poisoning (Creasey & Green, 1959).

Synthesis of Cycloadducts : A research paper highlighted the reaction of 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates with potassium fluoride to produce o-quinodimethanes, which were then used to create [4+2] cycloadducts (Shirakawa & Sano, 2014).

Methane to Methanol Conversion : A study by Periana et al. (1993) focused on the catalytic oxidation of methane to methanol via methyl bisulfate using mercuric ions. This process could potentially be a practical scheme for the conversion of methane to methanol using molecular oxygen (Periana et al., 1993).

Methanethiol Oxidation Studies : Research into the behavior of methanethiol in the presence of transition metals and ascorbate revealed insights into the formation of dimethyl trisulfide and dimethyl disulfide, important in understanding sulfur compound transformations (Chin & Lindsay, 1994).

Methanesulfonate Complexes and Biofilm Formation : A study on 2-chloroethyl(methylsulfonyl)methanesulfonate (clomesone) evaluated its structural, vibrational properties, and biological activity. This research is crucial in understanding the role of such complexes in biofilm formation and quorum sensing activity (Galván et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that esters, a group to which this compound belongs, are frequently involved in biological processes and have several commercial and synthetic applications .

Mode of Action

Methyl 2-(methanesulfonylmethyl)benzoate is an ester, and esters are known to undergo hydrolysis under acidic or basic conditions . The methane sulfonate esters of dihydric and polyhydric alcohols, which this compound is a part of, are biological alkylating agents. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Biochemical Pathways

Esters, in general, can participate in various reactions, including hydrolysis, aminolysis, and trans-esterification .

Result of Action

The general action of esters involves the formation of carboxylic acids and alcohols under hydrolysis .

Propiedades

IUPAC Name |

methyl 2-(methylsulfonylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)9-6-4-3-5-8(9)7-15(2,12)13/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWVGQGASUNLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2767418.png)

![N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2767431.png)

![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)